(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine, known as PQR530 [], is a novel, potent, and orally bioavailable dual inhibitor of Class I Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) kinase []. This compound acts as an ATP-competitive inhibitor, targeting the ATP-binding site of these kinases [, ]. PQR530 exhibits significant potential as a therapeutic agent in oncology due to its ability to inhibit the PI3K/mTOR pathway, which is often dysregulated in various cancers, driving tumor growth, proliferation, survival, and metastasis [].
A detailed step-by-step synthesis of PQR530 is provided in the research paper "(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase" []. The synthesis involves multiple steps, starting with commercially available compounds, and utilizes various chemical reactions like nucleophilic aromatic substitution, Suzuki coupling, and chiral separation to achieve the final product [].
While a detailed molecular structure analysis is not explicitly presented in the provided abstracts, the chemical name "(S)-4-(difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine" [] provides insights into its structure. The "(S)" designation indicates a specific stereochemical configuration at one of the chiral centers. The molecule consists of a central pyridine ring substituted with a difluoromethyl group, an amine group, and a complex triazine ring system further decorated with morpholine moieties.
PQR530 functions as an ATP-competitive inhibitor of both PI3K and mTORC1/2 [, ]. By binding to the ATP-binding site of these kinases, it prevents ATP binding and subsequent phosphorylation of downstream substrates [, ]. This inhibition disrupts the PI3K/mTOR signaling pathway, a crucial regulator of cell growth, proliferation, survival, and other cellular processes frequently overactivated in cancer [].
PQR530 demonstrates favorable pharmacological properties, including excellent oral bioavailability and the ability to effectively penetrate the blood-brain barrier [, ]. This brain-penetrant property makes it a promising candidate for treating brain tumors or other central nervous system disorders where targeting the PI3K/mTOR pathway is desirable [].
Oncology: PQR530 demonstrated significant efficacy in inhibiting tumor growth in preclinical models of various cancers. Studies using mouse xenografts of SUDHL-6 lymphoma, RIVA lymphoma, and OVCAR-3 ovarian cancer showed substantial tumor growth reduction upon daily oral administration of PQR530 [].
Neurological Disorders: Research suggests potential applications of PQR530 in neurological disorders. Specifically, its ability to cross the blood-brain barrier and influence seizure thresholds in a mouse model of chronic epilepsy highlights its potential in treating epilepsy and other neurological conditions [].
Huntington's Disease: Preliminary investigations indicate that brain-penetrant PQR530 may hold promise in treating Huntington's disease []. Studies using cell models of Huntington's disease have shown that PQR530 can effectively reduce huntingtin protein levels, suggesting a potential therapeutic avenue [].
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6